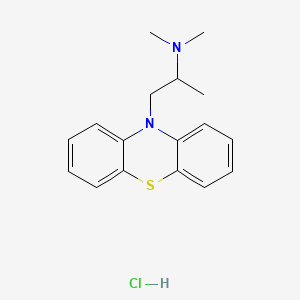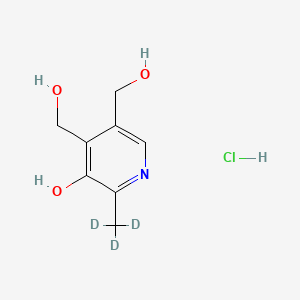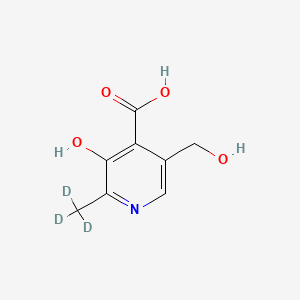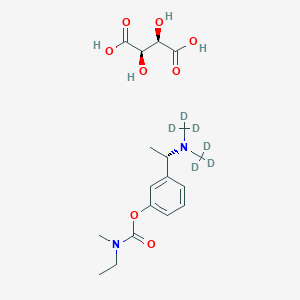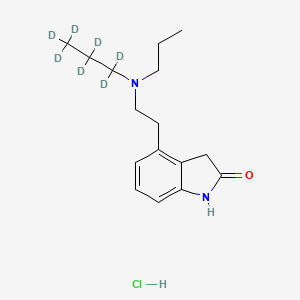
27-Hydroxy Cholesterol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Hydroxy Cholesterol-d6 is a deuterium-labeled version of 27-Hydroxy cholesterol . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
27-Hydroxy cholesterol (27HC) is a primary metabolite of cholesterol synthesized by the enzyme Cytochrome P450 27A1 (CYP27A1) . The synthesis of 27-Hydroxy Cholesterol-d6 involves the incorporation of stable heavy isotopes of hydrogen .
Molecular Structure Analysis
The molecular formula of 27-Hydroxy Cholesterol-d6 is C27H40D6O2 . It has a molecular weight of 408.69 . The structure includes a sterol nucleus with an additional hydroxy group .
Chemical Reactions Analysis
27-Hydroxy cholesterol (27HC) is involved in the regulation of cholesterol homeostasis. It contributes to cholesterol efflux through liver X receptor (LXR) and inhibits de novo cholesterol synthesis through the insulin-induced proteins (INSIGs) .
Physical And Chemical Properties Analysis
27-Hydroxy Cholesterol-d6 has a molecular weight of 408.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 6 .
Applications De Recherche Scientifique
Atherogenesis
- Research Focus: Examining the role of sterol 27-hydroxylase in atherosclerosis.
- Findings: Sterol 27-hydroxylase, which produces 27-hydroxycholesterol, is up-regulated in atherosclerosis and may play a protective role in removing cholesterol from macrophages and smooth muscle cells (Shanahan, Carpenter, & Cary, 2001).
Cholesterol Homeostasis in Glioma Cells
- Research Focus: Impact of 27-Hydroxycholesterol on cholesterol synthesis and transport in C6 glioma cells.
- Findings: 27-Hydroxycholesterol decreases cholesterol levels and affects the expression of genes and proteins related to cholesterol metabolism, suggesting a role as a modulator of cholesterol disorder (An et al., 2017).
Thyroid Carcinoma Aggressiveness
- Research Focus: Relationship between cholesterol, 27-hydroxycholesterol, and thyroid carcinoma.
- Findings: Intratumoral accumulation of 27-hydroxycholesterol promotes aggressive behavior in papillary thyroid carcinoma, indicating a potential therapeutic target in thyroid tumors with poor prognosis (Revilla et al., 2019).
Breast Cancer
- Research Focus: 27-Hydroxycholesterol's role as an estrogen receptor modulator in breast cancer.
- Findings: Elevation of 27-hydroxycholesterol is associated with breast cancer and induces aberrant DNA methylation changes, influencing breast cancer development (Vini, Rajavelu, & Sreeharshan, 2022).
Alzheimer’s Disease
- Research Focus: Impact of 27-Hydroxycholesterol on cholesterol metabolism in Alzheimer’s disease.
- Findings: 27-Hydroxycholesterol is identified as a possible biomarker of Alzheimer’s disease, affecting cholesterol metabolism in the brain (Wang et al., 2020).
Propriétés
Numéro CAS |
1246302-95-3 |
|---|---|
Nom du produit |
27-Hydroxy Cholesterol-d6 |
Formule moléculaire |
C27H40O2D6 |
Poids moléculaire |
408.7 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
20380-11-4 (unlabelled) |
Synonymes |
25,26,26,26,27,27-hexadeuterocholest-5-ene-3ß,27-diol; 27-hydroxycholest-5-en-3-ol(d6) |
Étiquette |
Cholesterol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



